molecular formula C15H22ClNO2 B14303447 Octan-2-yl (3-chlorophenyl)carbamate CAS No. 113593-00-3

Octan-2-yl (3-chlorophenyl)carbamate

Cat. No.: B14303447
CAS No.: 113593-00-3
M. Wt: 283.79 g/mol
InChI Key: SGHJXXGLLYCWCR-UHFFFAOYSA-N
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Description

Octan-2-yl (3-chlorophenyl)carbamate is a chemical compound with the molecular formula C15H24ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an octan-2-yl group and a 3-chlorophenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octan-2-yl (3-chlorophenyl)carbamate typically involves the reaction of octan-2-ol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions

Octan-2-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octan-2-yl (3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of octan-2-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Octan-2-yl (4-chlorophenyl)carbamate
  • Octan-2-yl (2-chlorophenyl)carbamate
  • Hexan-2-yl (3-chlorophenyl)carbamate

Uniqueness

Octan-2-yl (3-chlorophenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .

Properties

CAS No.

113593-00-3

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

octan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C15H22ClNO2/c1-3-4-5-6-8-12(2)19-15(18)17-14-10-7-9-13(16)11-14/h7,9-12H,3-6,8H2,1-2H3,(H,17,18)

InChI Key

SGHJXXGLLYCWCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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